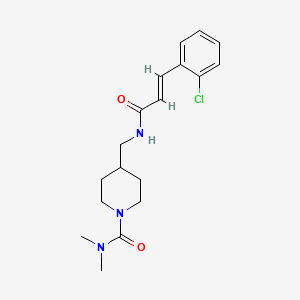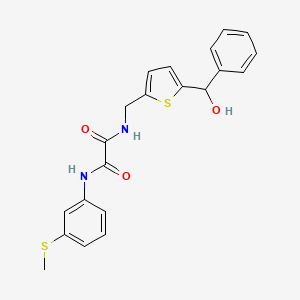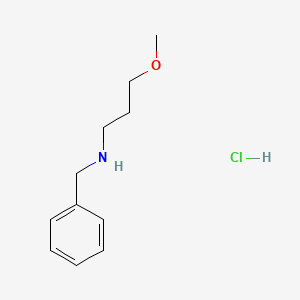
(4-Methylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK1265744 or GSK744 and is a potent HIV-1 integrase inhibitor.
Scientific Research Applications
Antibacterial and Antifungal Activity
(4-Methylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone: derivatives have been synthesized and tested for in vitro antibacterial and antifungal activity . These compounds exhibit potential as antimicrobial agents, which is crucial for combating infections.
Assessment of Cell Viability
The compound’s redox potential can be assessed using MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) . Actively respiring cells convert MTT to an insoluble purple formazan, allowing researchers to determine cell viability based on optical density .
Anticancer Properties
Oxadiazole-containing compounds, including those with thiazole moieties, have shown diverse biological properties. These include anticancer effects, making (4-Methylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone derivatives promising candidates for cancer research .
Anti-Inflammatory Potential
Thiazole-containing molecules are attractive for medicinal chemistry due to their anti-inflammatory properties. Researchers have explored these compounds as potential anti-inflammatory agents .
Adenosine Receptor Antagonists
Thiazole-based structures have also been investigated as adenosine receptor antagonists. Their interaction with adenosine receptors could have implications for various physiological processes .
Histone Deacetylase Inhibition
Histone deacetylase inhibitors play a role in epigenetic regulation. Thiazole-containing compounds, such as (4-Methylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone , may contribute to this field by modulating gene expression .
properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-10-13(21-9-17-10)14(19)18-6-2-3-11(8-18)20-12-7-15-4-5-16-12/h4-5,7,9,11H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXOPPYLYGZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2741063.png)

![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid](/img/structure/B2741065.png)
![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)


![Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2741071.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2741075.png)


![2-(benzo[d]isoxazol-3-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2741080.png)
